molecular formula C11H15ClN2 B14717112 2-(4-chlorophenyl)-1,3-dimethylimidazolidine CAS No. 23281-56-3

2-(4-chlorophenyl)-1,3-dimethylimidazolidine

Cat. No.: B14717112
CAS No.: 23281-56-3
M. Wt: 210.70 g/mol
InChI Key: WEAVUIXCKWTMNE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1,3-dimethylimidazolidine is a heterocyclic organic compound that features a five-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1,3-dimethylimidazolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with formaldehyde and dimethylamine under acidic conditions to form the imidazolidine ring . The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1,3-dimethylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce various substituted imidazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-1,3-dimethylimidazolidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1,3-dimethylimidazolidine is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

23281-56-3

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-dimethylimidazolidine

InChI

InChI=1S/C11H15ClN2/c1-13-7-8-14(2)11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

WEAVUIXCKWTMNE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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